![molecular formula C10H10BrN3O2 B2386526 Ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1505180-14-2](/img/structure/B2386526.png)
Ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H10BrN3O2 . It is used in the field of organic chemistry for various applications .
Synthesis Analysis
This compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10BrN3O2/c1-2-16-10(15)7-8(12)14-5-3-4-6(11)9(14)13-7/h3-5H,2,12H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Chemical Reactions Analysis
In the synthesis process, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 284.11 .Scientific Research Applications
Synthesis of Fused Heterocycles The molecule is instrumental in the synthesis of novel fused heterocycles, which exhibit a range of biological activities. It's utilized as a synthon for constructing fused triazines known for their potential biological activity. This includes the transformation of ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate into substituted nitro carboxamidoimidazopyridines, which are further converted into various derivatives (Zamora, Rizo, Campos, Jiménez, & Reyes, 2004).
Derivatives with Antiviral Activity Derivatives of Ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate have been synthesized and evaluated for their anti-Hepatitis B virus (HBV) activity. These derivatives have demonstrated significant potential in inhibiting the replication of HBV DNA, highlighting their therapeutic relevance in antiviral treatments (Chen, Liu, Zhang, Guo, Liu, Li, & Gong, 2011).
Antioxidant and Antimicrobial Activity The compound has been used in the synthesis of new thiazolopyrimidine and thiazolodipyrimidine derivatives. These derivatives, prepared under microwave-assisted synthesis, exhibit notable antioxidant and antimicrobial activities, underscoring their potential in pharmacological and therapeutic applications (Youssef & Amin, 2012).
Safety and Hazards
properties
IUPAC Name |
ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O2/c1-2-16-10(15)7-8(12)14-5-3-4-6(11)9(14)13-7/h3-5H,2,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBOQPMASCDUOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC=C(C2=N1)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1505180-14-2 |
Source
|
Record name | ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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